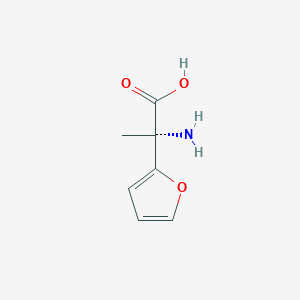

(S)-2-Amino-2-(furan-2-yl)propanoic acid

説明

特性

分子式 |

C7H9NO3 |

|---|---|

分子量 |

155.15 g/mol |

IUPAC名 |

(2S)-2-amino-2-(furan-2-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m0/s1 |

InChIキー |

FKVAWEVSZYLWIO-ZETCQYMHSA-N |

異性体SMILES |

C[C@](C1=CC=CO1)(C(=O)O)N |

正規SMILES |

CC(C1=CC=CO1)(C(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C . This method provides a yield of 48-94%. Another method involves the use of diketopiperazine, hydantoin, or rhodanine intermediates, although these methods may involve environmentally harmful reagents such as sodium amalgam .

Industrial Production Methods

Industrial production methods for (S)-2-Amino-2-(furan-2-yl)propanoic acid are not well-documented in the literature. the use of environmentally friendly and scalable synthetic routes is essential for large-scale production. The reduction of hydroxyimino intermediates using safer reducing agents and non-aqueous solvents is a promising approach for industrial synthesis.

化学反応の分析

Types of Reactions

(S)-2-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as bromine and nitric acid can be used for substitution reactions on the furan ring.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted furan compounds .

科学的研究の応用

Medicinal Chemistry

(S)-2-Amino-2-(furan-2-yl)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to modulate neurotransmitter systems makes it particularly relevant in the development of drugs targeting neurological disorders.

Key Applications in Medicinal Chemistry:

- Neuroprotective Agents: Research indicates that this compound may protect neuronal cells from excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Modulation of Glutamate Receptors: The compound acts as a modulator of glutamate receptors, particularly the NMDA receptor subtype, which is essential for synaptic plasticity and memory formation .

Organic Synthesis

In organic synthesis, (S)-2-Amino-2-(furan-2-yl)propanoic acid is utilized as a versatile intermediate for creating complex organic molecules. Its functional groups allow for various chemical reactions, including:

Types of Reactions:

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form amides and esters.

- Oxidation and Reduction: The furan ring can undergo oxidation to yield furanones or reduction to form tetrahydrofuran derivatives.

Biological Studies

The biological implications of (S)-2-Amino-2-(furan-2-yl)propanoic acid extend into enzyme-substrate interactions and protein engineering studies. Its interactions with biological targets are significant for understanding cellular signaling pathways.

Biological Activities:

- Antioxidant Properties: Preliminary studies suggest that it exhibits antioxidant effects, providing cellular protection against oxidative damage.

- Influence on Neurotransmission: By modulating excitatory neurotransmission through glutamate receptor interaction, it may enhance cognitive functions .

Industrial Applications

In industrial settings, (S)-2-Amino-2-(furan-2-yl)propanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in the chemical industry.

Case Studies

Several studies have explored the efficacy and safety of (S)-2-Amino-2-(furan-2-yl)propanoic acid in experimental models:

Neuroprotective Studies:

A notable study demonstrated that treatment with (S)-2-Amino-2-(furan-2-yl)propanoic acid significantly reduced neuronal cell death in models of excitotoxicity induced by excessive glutamate exposure.

Cognitive Function Enhancement:

Research indicates that this compound may improve cognitive function through its action on glutamate receptors, potentially enhancing memory capabilities.

作用機序

The mechanism of action of (S)-2-Amino-2-(furan-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

類似化合物との比較

Comparison with Structural Analogs

Core Structural Modifications

2-Amino-2-(2,4-dihydroxyphenyl)propanoic acid (24DHPA)

- Structural Difference : Replaces the furan-2-yl group with a 2,4-dihydroxyphenyl ring.

- Key Findings : NMR studies (¹H and ¹³C) reveal distinct aromatic proton environments (δ 6.3–6.8 ppm for phenyl vs. δ 7.2–7.5 ppm for furan) and carbon shifts (e.g., furan C2 at ~141 ppm vs. phenyl C1 at ~127 ppm) .

- Biological Relevance: 24DHPA exhibits unexpected regioselectivity in enzymatic reactions due to phenolic hydroxyl groups, contrasting with the furan’s π-π stacking propensity .

(S)-2-(Dibenzo[b,d]furan-3-yl)propanoic Acid Derivatives

Heterocycle Substitutions

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

- Structural Difference : Replaces furan oxygen with sulfur (thiophene) and adds a bromine substituent.

- Electronic Effects : Thiophene’s lower electronegativity increases lipophilicity (LogP +0.3 vs. furan), while bromine enhances halogen bonding in enzyme active sites (e.g., collagenase inhibition ΔG = -6.5 kcal/mol) .

3-(Furan-2-yl)propanoic Acid in Thiazole Conjugates

Stereochemical and Positional Isomers

(3S)-3-Amino-3-(furan-2-yl)propanoic Acid

- Structural Difference: Amino group at the γ-position instead of β.

- Market Impact: Global production capacity for the (3S) isomer is 12% lower than the (S)-2-amino derivative due to synthetic challenges in stereocontrol .

Q & A

Q. What are the recommended synthetic methodologies for (S)-2-Amino-2-(furan-2-yl)propanoic acid to ensure high enantiomeric purity?

-

Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is preferred. For example, chiral HPLC (e.g., using columns with amylose-based stationary phases) can resolve enantiomers effectively . Fluorinated analogs of similar amino acids have been synthesized via solid-phase peptide synthesis (SPPS) with Boc/Fmoc protection strategies, which could be adapted for this compound . Post-synthesis, validate purity using -NMR and -NMR to confirm stereochemistry and absence of racemization.

-

Key Techniques :

| Technique | Purpose | Example Reference |

|---|---|---|

| Chiral HPLC | Enantiomeric separation | |

| SPPS with Boc/Fmoc | Controlled synthesis | |

| NMR spectroscopy | Structural validation |

Q. How should researchers handle and store (S)-2-Amino-2-(furan-2-yl)propanoic acid to prevent degradation?

-

Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to avoid oxidation and hydrolysis. Use desiccants to minimize moisture exposure. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

-

Safety Protocols :

| Precaution | Rationale | Evidence Source |

|---|---|---|

| Inert storage | Prevents oxidation | |

| Moisture control | Avoids hydrolysis |

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction between (S)-2-Amino-2-(furan-2-yl)propanoic acid and its target enzymes?

-

Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry. For structural insights, employ X-ray crystallography or cryo-EM to resolve the enzyme-ligand complex. Computational docking (e.g., AutoDock Vina) using the compound’s SMILES string (e.g.,

C1=CC(=O)C=C1C(C(=O)O)N) can predict binding modes . Validate predictions with mutagenesis studies targeting active-site residues. -

Case Study : A fluoropyridine-containing analog was studied using SPR, revealing a of 12.3 µM for its target enzyme . Similar workflows can be adapted.

Q. How can researchers address discrepancies in reported bioactivity data for (S)-2-Amino-2-(furan-2-yl)propanoic acid across studies?

- Methodological Answer : Discrepancies often arise from variability in compound purity or assay conditions. Implement orthogonal validation:

Purity Assessment : Use HPLC-MS to confirm ≥95% purity .

Assay Standardization : Include positive/negative controls (e.g., known inhibitors) and replicate experiments across multiple labs.

Environmental Controls : Monitor pH, temperature, and solvent composition rigorously, as furan derivatives are sensitive to ionic strength .

- Troubleshooting Table :

| Issue | Solution | Evidence Source |

|---|---|---|

| Low bioactivity | Verify purity via HPLC-MS | |

| Inconsistent IC | Standardize assay buffers |

Data Contradiction Analysis

Q. What computational and experimental approaches resolve conflicting data on the metabolic stability of (S)-2-Amino-2-(furan-2-yl)propanoic acid?

-

Methodological Answer : Combine in vitro microsomal stability assays (e.g., liver microsomes + NADPH) with in silico predictions (e.g., CypReact or MetaSite). For example, conflicting data on furan ring oxidation can be resolved by LC-MS/MS metabolite profiling. A study on a similar compound identified a reactive epoxide metabolite, suggesting furan ring susceptibility .

-

Workflow :

| Step | Tool/Method | Purpose |

|---|---|---|

| Metabolism Prediction | MetaSite | Identifies potential metabolic sites |

| Metabolite Detection | LC-MS/MS | Confirms oxidation products |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。